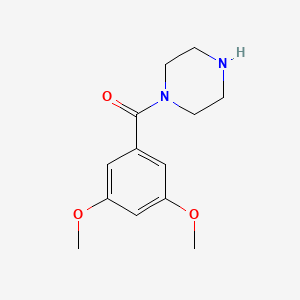

1-(3,5-Dimethoxybenzoyl)piperazine

Description

An Overview of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry Research

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. ijrrjournal.com Its versatile structure allows for easy modification, enabling the development of new bioactive molecules for a wide range of diseases. nih.govresearchgate.net The presence of two nitrogen atoms provides a large polar surface area and opportunities for hydrogen bonding, which can lead to improved water solubility, oral bioavailability, and better absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

The adaptability of the piperazine scaffold has been leveraged by medicinal chemists to design molecules with specific pharmacological activities. ijrrjournal.com Even minor changes to the substitution pattern on the piperazine nucleus can result in significant differences in their biological effects. ijrrjournal.com This has led to the development of piperazine derivatives with a broad spectrum of therapeutic applications, including antimicrobial, antituberculosis, anticancer, antiviral, and antimalarial activities. nih.gov

Academic Significance of the 3,5-Dimethoxybenzoyl Moiety in Bioactive Scaffold Design

The 3,5-dimethoxybenzoyl group is a significant structural feature in the design of bioactive molecules. The methoxy (B1213986) groups at the 3 and 5 positions of the benzoyl ring can influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. For instance, 3,5-dimethoxybenzoyl chloride is used as a reagent in chemical synthesis, such as in addition reactions with alkynes. sigmaaldrich.com

The Evolution of Piperazine Core Structures in Scholarly Chemical and Biological Studies

The piperazine core has been a "privileged structure" in drug discovery for many years. nih.gov Initially recognized for their similarity to piperidine (B6355638), found in black pepper, piperazines have been extensively modified to create a vast library of compounds with diverse pharmacological properties. ijrrjournal.com The evolution of piperazine-based research has seen a shift from simple derivatives to more complex hybrid molecules, where the piperazine core is combined with other bioactive scaffolds to create agents with enhanced efficacy or novel mechanisms of action. nih.gov

Researchers have explored various synthetic strategies to create diverse piperazine analogs. researchgate.net These studies have highlighted the importance of the piperazine ring in improving the pharmacokinetic properties of drug candidates. nih.gov The ability to introduce different functional groups at the two nitrogen atoms of the piperazine ring has allowed for the fine-tuning of a molecule's biological activity and its interaction with various biological targets, such as neurotransmitter receptors. ijrrjournal.com Recent research has even explored piperazine-fused cyclic disulfides as bioreductive probes in cellular thiol/disulfide redox biology. acs.org

The Rationale for Investigating 1-(3,5-Dimethoxybenzoyl)piperazine and its Analogs in Chemical Biology

The investigation of this compound and its analogs is driven by the synergistic potential of its two key structural components. The piperazine moiety provides a well-established scaffold with favorable pharmacokinetic properties, while the 3,5-dimethoxybenzoyl group offers a means to modulate the biological activity and target specificity of the molecule.

The synthesis of analogs of this compound allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on either the piperazine ring or the benzoyl moiety, researchers can probe the specific interactions that govern the compound's biological effects. This approach is fundamental to the rational design of new therapeutic agents. For example, studies on N-phenylpiperazine analogs have been conducted to evaluate their selectivity for different dopamine (B1211576) receptor subtypes. nih.gov Similarly, the synthesis and evaluation of various benzhydryl piperazine derivatives have been undertaken to explore their potential anticancer and antihistaminic activities. jneonatalsurg.comijpsr.com

The combination of the piperazine core, known for its role in CNS-active drugs, with the 3,5-dimethoxybenzoyl group, which can influence receptor binding, provides a compelling reason to study these compounds for their potential effects on neurological targets. The exploration of such compounds contributes to the broader understanding of how different chemical motifs can be combined to create novel molecules with desired biological functions.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(3,5-dimethoxyphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C13H18N2O3/c1-17-11-7-10(8-12(9-11)18-2)13(16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 |

InChI Key |

YHDXJIYVDCHDIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCNCC2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 1 3,5 Dimethoxybenzoyl Piperazine

Advanced Synthetic Routes to N-Acyl Piperazines

The synthesis of N-acyl piperazines, such as 1-(3,5-dimethoxybenzoyl)piperazine, is foundational for the development of a wide array of derivatives. Modern synthetic chemistry offers several advanced routes to these valuable compounds.

Direct Acylation Strategies Utilizing 3,5-Dimethoxybenzoyl Precursors

The most direct method for the synthesis of this compound involves the acylation of piperazine (B1678402) with a suitable 3,5-dimethoxybenzoyl precursor. This can be achieved through two primary pathways.

The first approach utilizes 3,5-dimethoxybenzoyl chloride as the acylating agent. sigmaaldrich.com This highly reactive acyl chloride readily undergoes a nucleophilic acyl substitution reaction with one of the secondary amine groups of piperazine. The reaction is typically performed in the presence of a base (like triethylamine (B128534) or an excess of piperazine) to neutralize the hydrochloric acid byproduct. To favor mono-acylation and prevent the formation of the disubstituted by-product, 1,4-bis(3,5-dimethoxybenzoyl)piperazine, a large excess of piperazine is often employed.

The second common strategy involves a coupling reaction between 3,5-dimethoxybenzoic acid and piperazine. This method requires the use of a peptide coupling agent to activate the carboxylic acid. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a frequently used system for this type of amide bond formation. nih.gov An alternative approach to ensure mono-substitution is to use N-Boc-piperazine in the coupling reaction, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group with an acid like trifluoroacetic acid (TFA). nih.gov This two-step process offers excellent control and generally provides higher yields of the desired mono-acylated product. nih.gov

Table 1: Comparison of Direct Acylation Strategies

| Method | Precursor | Reagents | Key Considerations |

|---|---|---|---|

| Acyl Chloride Method | 3,5-Dimethoxybenzoyl chloride | Piperazine, Base (e.g., Triethylamine) | High reactivity; requires control to prevent di-substitution. |

| Acid Coupling Method | 3,5-Dimethoxybenzoic acid | Piperazine, Coupling Agents (e.g., EDC, HOBt) | Milder conditions; good for sensitive substrates. |

| Protected Piperazine Method | 3,5-Dimethoxybenzoic acid | N-Boc-piperazine, Coupling Agents, TFA (for deprotection) | Excellent control for mono-substitution; multi-step process. nih.gov |

Stereoselective and Regioselective Functionalization of the Piperazine Ring

While modifications at the nitrogen atoms are common, the functionalization of the carbon backbone of the piperazine ring presents a greater synthetic challenge but offers a pathway to novel structural diversity. nih.govencyclopedia.pub Such modifications are crucial for fine-tuning the three-dimensional structure and properties of the molecule.

Regioselective functionalization aims to introduce substituents at specific carbon atoms (C2, C3, etc.) of the piperazine ring. Advanced methods to achieve this include:

Directed C-H Lithiation: The use of a directing group, such as the N-Boc group, can facilitate the deprotonation of an adjacent C-H bond using a strong base like s-butyllithium (s-BuLi). mdpi.com The resulting lithiated intermediate can then react with various electrophiles.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. encyclopedia.pubmdpi.com This method can generate α-amino radicals from N-acyl piperazines, which can then couple with a range of reaction partners, including arenes and vinyl groups. encyclopedia.pub

Stereoselective functionalization controls the spatial orientation of the new substituent. This is often achieved using chiral auxiliaries or catalysts. For instance, asymmetric lithiation can be accomplished by using a chiral ligand, such as (-)-sparteine, in conjunction with the strong base, leading to the formation of enantiopure α-functionalized piperazines. mdpi.com Rhodium-catalyzed C-H insertion reactions, while extensively studied for piperidines, also provide a conceptual framework for achieving stereoselective functionalization in N-acyl piperazines through the use of chiral rhodium catalysts. researchgate.netnih.gov

These advanced C-H functionalization techniques, though not yet widely reported specifically for the this compound core, represent the cutting edge of piperazine chemistry and offer viable routes to novel analogues. nih.govmdpi.com

Systematic Derivatization Approaches at the Terminal Piperazine Nitrogen (N4)

The free secondary amine at the N4 position of this compound is a prime site for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

Diverse N-Alkylation and N-Arylation Protocols

A multitude of protocols exist for introducing alkyl and aryl substituents at the N4 position.

N-Alkylation can be achieved through several reliable methods: mdpi.com

Nucleophilic Substitution: The most common method involves reacting this compound with an alkyl halide (e.g., chloride, bromide, or iodide) or sulfonate in the presence of a base like potassium carbonate. researchgate.net

Reductive Amination: This two-step, one-pot reaction involves the condensation of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride. mdpi.com

N-Arylation connects an aromatic ring to the N4 nitrogen and is typically accomplished using transition-metal-catalyzed cross-coupling reactions: mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds between the piperazine and aryl halides or triflates. mdpi.com

Ullmann-Goldberg Reaction: A copper-catalyzed alternative, this reaction is also effective for N-arylation, particularly with electron-deficient aryl halides. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This method is suitable when the aryl group to be introduced is highly electron-deficient, for example, an electron-poor (hetero)arene. mdpi.com

Incorporation of Heterocyclic and Aliphatic Moieties

The synthetic protocols described above enable the attachment of a vast range of chemical groups to the N4 position, significantly expanding the chemical space around the core scaffold.

Heterocyclic moieties are frequently incorporated into piperazine-containing molecules to modulate their pharmacological profiles. For example, various nitrogen-containing heterocycles such as pyridines, pyrimidines, or even other piperazine rings can be linked via N-arylation or N-alkylation reactions. mdpi.commdpi.com

Aliphatic moieties , both cyclic and acyclic, can also be readily introduced. These can range from simple alkyl chains to more complex cycloalkyl groups like cyclopropyl (B3062369) or cyclohexyl rings, or functionalized aliphatic chains bearing hydroxyl, amino, or ester groups. nih.gov The choice of the moiety is often guided by the desire to influence properties such as lipophilicity, solubility, and receptor-binding interactions.

Preparation of Hybrid Molecular Architectures Incorporating the this compound Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with the potential for improved affinity, selectivity, or a multi-target profile. nih.gov The this compound scaffold is an excellent building block for creating such hybrid architectures.

The synthetic handles on the molecule—primarily the N4 nitrogen—allow for its conjugation to other biologically relevant scaffolds. For instance, it can be linked to other heterocyclic systems known for their biological activities, such as 1,3,5-triazines, coumarins, or 1,3,4-oxadiazoles. researchgate.netmdpi.comnih.govnih.gov The synthesis of these hybrids would typically involve preparing a derivative of the second scaffold with a suitable reactive group (e.g., an alkyl halide or a carboxylic acid) and then coupling it to the N4 nitrogen of this compound using the standard N-alkylation or amidation methods described previously. This modular approach allows for the creation of large libraries of hybrid compounds for biological screening. nih.gov

Table 2: Examples of Potential Hybrid Molecular Architectures

| Core Scaffold | Second Pharmacophore | Linkage Type | Potential Application Area |

|---|---|---|---|

| This compound | 1,3,5-Triazine | N-C bond (from SNAr) | Anticancer, Antimicrobial mdpi.comnih.gov |

| This compound | Coumarin | N-Alkyl or N-Acyl | Anticancer, Anti-inflammatory researchgate.net |

| This compound | 1,3,4-Oxadiazole | N-Alkyl | Neurodegenerative Diseases nih.gov |

Rational Design and Synthesis of Fluoroquinolone Conjugates

The modification of existing antibiotics is a key strategy to combat rising antimicrobial resistance. Fluoroquinolones, a major class of synthetic antibiotics, are frequently modified at their C7 position, which typically bears a piperazine ring. nih.gov The rational design of novel fluoroquinolone derivatives often involves acylating this piperazine to introduce new functionalities that can enhance antibacterial potency or overcome resistance mechanisms. nih.gov

A specific example involves the synthesis of ciprofloxacin (B1669076) derivatives bearing a this compound moiety. The synthesis begins with the protection of one nitrogen on a piperazine linker, which is then coupled to the C7 position of the ciprofloxacin core. Following deprotection to reveal a free secondary amine, the final step is the acylation with 3,5-dimethoxybenzoyl chloride. nih.gov This reaction yields the target conjugate, 1-Cyclopropyl-7-(4-[4-(3,5-dimethoxybenzoyl)piperazino]carbopiperazino)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (Table 1, compound 5f). nih.gov This multi-step synthesis demonstrates a modular approach, allowing for the systematic variation of the acyl group to explore structure-activity relationships. nih.gov

Table 1: Synthesis of Ciprofloxacin-Piperazine-Benzoyl Conjugates A table showing a selection of synthesized ciprofloxacin derivatives with different benzoyl substitutions.

Integration with Pyrimidine (B1678525), Benzofuran (B130515), and Indole (B1671886) Scaffolds

The hybridization of this compound with other heterocyclic systems like pyrimidines, benzofurans, and indoles is a strategy to create novel chemical entities. These scaffolds are known "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds.

Pyrimidine Scaffolds: The pyrimidine ring is a core component of numerous therapeutic agents. The synthesis of pyrimidine-piperazine conjugates is well-established. A common method involves the nucleophilic substitution of a halogenated pyrimidine, such as 2,4,6-trichloropyrimidine, with a piperazine derivative. In a typical reaction, a substituted pyrimidine (e.g., 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine) is refluxed with a piperazine derivative in the presence of a catalytic amount of base like potassium hydroxide (B78521) to yield the desired conjugate. Following this established methodology, this compound, with its free secondary amine, can act as the nucleophile, reacting with a suitable chloro- or methylsulfanyl-substituted pyrimidine to form a stable C-N bond, thus integrating the two scaffolds.

Benzofuran Scaffolds: Benzofuran is another privileged scaffold found in many biologically active molecules. The synthesis of benzofuran-piperazine derivatives often involves creating a C-N linkage between the two moieties. One synthetic route involves the reaction of N-((benzofuran-2-yl)methyl)piperazine with an appropriate benzyl (B1604629) chloride. A reverse approach, more applicable to the subject compound, would involve reacting this compound with a benzofuran derivative containing a suitable leaving group, such as a halogen or a sulfonate ester, on a side chain (e.g., 2-(chloromethyl)benzofuran). This nucleophilic substitution reaction would effectively conjugate the piperazine derivative to the benzofuran core.

Indole Scaffolds: The indole nucleus is a cornerstone of many natural and synthetic compounds. The conjugation of piperazine to an indole scaffold can be achieved through several methods. A common approach is the Mannich reaction, where indole, formaldehyde, and a secondary amine like this compound react to form a 3-(piperazin-1-ylmethyl)-1H-indole derivative. Another established method is the nucleophilic substitution of a leaving group on an indole side chain. For example, reacting this compound with gramine (B1672134) (3-((dimethylamino)methyl)-1H-indole), or an indole derivative with a haloacetyl group, would result in the formation of the desired indole-piperazine conjugate.

Optimization of Reaction Conditions and Yields in Academic Synthesis (e.g., Microwave-Assisted Techniques)

The efficiency of synthesizing piperazine derivatives can be significantly enhanced by optimizing reaction conditions. Key parameters for optimization include temperature, reaction time, solvent, and the choice of catalyst. A prominent modern technique for accelerating these reactions and improving yields is microwave-assisted synthesis.

Conventional heating methods for synthesizing piperazine derivatives, particularly in the final nucleophilic substitution steps, can require long reaction times, often ranging from 10 to 12 hours. Microwave irradiation offers a powerful alternative by dramatically reducing reaction times, in some cases to as little as 3 to 5 minutes. This rapid heating is more energy-efficient and can minimize the formation of side products that may occur during prolonged heating.

Microwave-assisted synthesis has been successfully applied to a variety of reactions involving piperazines, including the synthesis of s-triazinyl piperazines and the preparation of 3,5-disubstituted 1,2,4-triazole-based piperazine amides. In many cases, these reactions can be performed under solvent-free conditions, using a solid support like alumina, which further enhances the environmental friendliness of the procedure. The comparison between conventional and microwave-assisted methods consistently demonstrates the superiority of the latter in terms of both reaction speed and product yield.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine Derivatives A table comparing reaction times and yields for the synthesis of piperazine-containing compounds using different heating methods.

Biological Activity Profiles of 1 3,5 Dimethoxybenzoyl Piperazine and Its Derivatives

In Vitro Anti-proliferative and Cytotoxic Activity

Derivatives of the 1-(benzoyl)piperazine scaffold have demonstrated significant potential as anticancer agents. Their activity stems from various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with critical cellular machinery. nih.gov

A number of studies have reported the cytotoxic effects of 1-(benzoyl)piperazine derivatives against a wide array of human cancer cell lines. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant growth inhibitory activity against cell lines derived from liver, breast, and colon cancers. nih.govresearchgate.net Notably, some of these compounds exhibited greater potency than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

The substitution pattern on both the benzoyl and piperazine (B1678402) rings plays a crucial role in determining the cytotoxic potency. For example, in a series of combretastatin (B1194345) A-4 (CA-4) analogues, which feature a trimethoxyphenyl group similar to the dimethoxybenzoyl moiety, piperazine derivatives demonstrated potent antiproliferative activity against MCF-7 breast cancer cells. rsc.org Similarly, piperazine-substituted pyranopyridines have shown antiproliferative effects on various cancer cell lines, with some compounds inducing apoptosis. nih.gov The cytotoxic activity of selected piperazine derivatives is summarized in the table below.

Table 1: In Vitro Cytotoxic Activity of Selected Piperazine Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | HUH7 (Hepatocellular), MCF7 (Breast) | GI₅₀: 3.23 µM, 2.76 µM | nih.gov |

| 1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5b) | HUH7 (Hepatocellular), MCF7 (Breast) | GI₅₀: 2.11 µM, 3.48 µM | nih.gov |

| 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | HUH7 (Hepatocellular), MCF7 (Breast) | GI₅₀: 3.01 µM, 3.21 µM | nih.gov |

| 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | High cytotoxic activity | researchgate.net |

| Combretastatin A-4 Piperazine Conjugate (4m) | MCF-7 (Breast) | IC₅₀: 190 nM | rsc.org |

GI₅₀: 50% Growth Inhibition. IC₅₀: 50% Inhibitory Concentration.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Piperazine derivatives have been investigated as potential MDR modulators. Mechanistically, these compounds can inhibit the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs and restoring their efficacy. Some piperazine-containing inhibitors are believed to compete with anticancer drugs for the substrate-binding site on P-gp. mdpi.com While direct studies on 1-(3,5-Dimethoxybenzoyl)piperazine are limited, the broader class of piperazine derivatives, particularly those with aromatic substitutions, shows promise in overcoming P-gp-mediated resistance. nih.gov

Microtubules are dynamic protein polymers essential for cell division, making them an attractive target for anticancer drugs. rsc.org Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis. mdpi.commdpi.com The this compound scaffold is structurally related to known tubulin inhibitors like combretastatin A-4, which features a trimethoxy-substituted phenyl ring. rsc.org

Research has shown that analogues of CA-4 containing a piperazine linker can potently inhibit tubulin polymerization. rsc.org Molecular modeling studies suggest that these compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. mdpi.com The potent antiproliferative activity of these derivatives, as seen against MCF-7 cells, is strongly correlated with their ability to depolymerize tubulin. rsc.org The presence of methoxy (B1213986) groups on the benzoyl ring is often critical for this activity, suggesting that this compound derivatives are strong candidates for development as antitubulin agents. mdpi.comnih.gov

Anti-inflammatory Properties

Chronic inflammation is linked to the development of various diseases, including cancer. Key inflammatory mediators include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). nih.gov Compounds that can inhibit the production of these mediators have therapeutic potential. While direct evidence for this compound is not widely available, related structures suggest a potential role in anti-inflammatory activity. For example, studies on derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have shown that conjugation with a 3,4,5-trimethoxybenzyl moiety can significantly enhance their anti-inflammatory effects. nih.gov This enhancement is linked to the inhibition of cyclooxygenase (COX) enzymes. This suggests that the dimethoxybenzoyl portion of the target compound could contribute to anti-inflammatory properties by modulating key inflammatory pathways.

Table 2: Potential Anti-inflammatory Activity of Related Compounds

| Compound/Class | Mechanism/Effect | Reference |

|---|---|---|

| SET-M33D (Antimicrobial Peptide) | Dose-dependently attenuated LPS-induced nitric oxide release (Maximal inhibition of 87.0% at 2 µM). | nih.gov |

Antimicrobial Efficacy Studies

The piperazine nucleus is a component of many clinically used antimicrobial agents. nih.gov Derivatives of piperazine have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. Research has explored the development of piperazine-based antimicrobial polymers, which can target and disrupt microbial cell membranes, leading to cell death. nih.gov

Furthermore, piperazine-containing compounds have been identified as inhibitors of microbial enzymes, such as β-glucuronidases in the gut microbiome, which can impact drug metabolism and toxicity. nih.gov Although specific studies on the antimicrobial activity of this compound are scarce, the established antimicrobial profile of the piperazine scaffold suggests that its derivatives could serve as a basis for the development of new anti-infective agents. nih.gov

Assessment against Gram-Positive and Gram-Negative Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus, Pseudomonas aeruginosa)

While direct studies on the antibacterial activity of this compound are not extensively documented, the broader class of piperazine derivatives has been the subject of significant research for new antimicrobial agents. nih.gov The piperazine nucleus is recognized as a "privileged structural motif" in drug discovery and has been incorporated into numerous marketed drugs, including antibiotics. nih.gov

Research into various N-substituted piperazine derivatives has demonstrated their potential against both Gram-positive and Gram-negative bacteria. For instance, novel N-substituted piperazine flavonol derivatives have been synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. nih.gov In one study, a specific derivative, compound 2g, showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. nih.gov This compound also effectively inhibited the formation of S. aureus biofilms. nih.gov

Furthermore, piperazine-based polymers have been designed as antimicrobial materials. These polymers have shown significant activity against E. coli and S. aureus by targeting the bacterial cytoplasmic membrane, causing leakage of intracellular components and leading to cell death. nih.gov Although these findings are promising for the piperazine class of compounds, specific testing of this compound is required to determine its unique antibacterial profile.

Receptor Modulatory and Neuropharmacological Investigations

Serotonin (B10506) Receptor Interaction (General Piperazine Derivatives)

Phenylpiperazine derivatives are a well-established class of compounds known for their interaction with serotonin (5-HT) receptors. nih.govmedchemexpress.com For example, 1-(o-methoxyphenyl)piperazine (o-MPP) has been shown to facilitate central serotonergic transmission. nih.gov This interaction is believed to play a role in its broader neuropharmacological effects. nih.gov Another compound, 1-(2-Methoxyphenyl)piperazine, is a known ligand with high affinity for serotonin receptors and serves as a key intermediate in the synthesis of various antipsychotic agents. medchemexpress.com

Derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazines have been synthesized and evaluated for their affinity to serotonin 5-HT1A and 5-HT2A receptors, among others, as part of research into new antipsychotics. researchgate.net While these studies underscore the potential of the piperazine scaffold to interact with the serotonergic system, specific research on the binding affinity and functional activity of this compound at various serotonin receptor subtypes is needed to fully characterize its neuropharmacological profile.

Adenosine (B11128) Receptor Antagonism (e.g., A2a Receptor)

The piperazine moiety is a key structural feature in the development of adenosine A2A receptor antagonists. nih.govnih.gov These antagonists are of significant interest for the treatment of conditions such as Parkinson's disease. nih.govwikipedia.org The adenosine A2A receptor is primarily expressed in the brain and its antagonism has shown potential neuroprotective effects. wikipedia.org

Several series of piperazine derivatives have been developed and shown to be potent and selective antagonists of the A2A receptor. For instance, incorporating various piperazine derivatives into a nih.govnih.govnih.govtriazolo[1,5-a] nih.govnih.govnih.govtriazine core structure has yielded compounds with high A2A binding affinity and good oral bioavailability and efficacy in preclinical models of Parkinson's disease. nih.gov Similarly, arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been identified as potent and selective A2A antagonists. nih.gov This body of research suggests that the piperazine scaffold is a viable platform for developing ligands that target the adenosine A2A receptor.

Other Pharmacological Potentialities

Positive Inotropic Activity (from related 3,4-Dimethoxybenzoyl-piperazine derivatives)

A closely related compound, 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212), has been identified as a novel positive inotropic agent. nih.gov Positive inotropic agents increase the force of contraction of the heart muscle. Studies on OPC-8212 were conducted to understand its mechanism of action, where its effects on Ca2+ transport and related enzyme activities in cardiac muscle cells were investigated. nih.gov The findings indicated that the mechanism of action of OPC-8212 is distinct from other known positive inotropic drugs. nih.gov The structural similarity between this compound and this compound suggests that the latter could also be investigated for potential cardiovascular effects.

| Compound | Observed Activity | Reference |

| 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212) | Positive Inotropic Agent | nih.gov |

Kinase Inhibition Potential

The piperazine scaffold has also been explored in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. For example, the piperazine sulfonamide moiety has been a component of phosphoinositide-3-kinase (PI3K) inhibitors. nih.gov In one study, researchers sought to find replacements for this portion of a PI3Kα inhibitor, highlighting the role of the piperazine structure in the development of such targeted therapies. nih.gov While this does not provide direct evidence of kinase inhibition by this compound, it points to a potential avenue for future investigation of this and related compounds.

Anthelmintic Modulatory Actions (General Piperazine Activity)

The piperazine nucleus is a well-established pharmacophore in the development of anthelmintic agents. drugbank.com Since its introduction as a treatment for parasitic worm infections in 1953, piperazine and its derivatives have been a cornerstone in combating helminthiasis. drugbank.com The primary mechanism of action involves the modulation of nerve function in the parasites. Piperazine acts as a GABA receptor agonist, leading to the hyperpolarization of nerve endings in the worm's muscle membranes. This results in a flaccid paralysis of the parasite, which is then unable to maintain its position in the intestinal lumen and is expelled from the host's body through normal peristaltic activity. drugbank.com

Numerous studies have explored the synthesis and anthelmintic potential of various piperazine derivatives, demonstrating the versatility of this chemical scaffold. In one such study, a series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their in vitro anthelmintic activity against Eisenia fetida. All the tested compounds exhibited promising activity at a concentration of 5mg/ml when compared to the reference drug, piperazine citrate (B86180).

Another area of investigation involves the incorporation of the piperazine moiety into other known anthelmintic structures, such as benzimidazoles. Researchers have synthesized a series of 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates and tested their efficacy against Trichinella spiralis infections. nih.gov This highlights a strategy of combining pharmacophores to enhance biological activity. Furthermore, benzimidazole (B57391) compounds featuring a piperazine fragment at the C-2 position have been investigated as tubulin modulators with both anthelmintic and antineoplastic properties. mdpi.com One particular compound from this series demonstrated a significant 92.7% reduction in the activity of Trichinella spiralis muscle larvae at a concentration of 100 μg/mL after 48 hours. mdpi.com

The following table summarizes the anthelmintic activity of selected piperazine derivatives from a representative study:

| Compound | Concentration (mg/ml) | Activity Compared to Standard | Target Organism |

| Series of 1,4-disubstituted piperazine derivatives | 5 | Promising | Eisenia fetida |

Data sourced from a study on the synthesis and biological evaluation of piperazine derivatives as anthelmintic agents.

Herbicidal Properties of Related Trimethoxyphenylpiperazine Derivatives

While direct studies on the herbicidal properties of this compound are not extensively documented, research into related chemical structures provides insight into the potential phytotoxic activity of this class of compounds. For instance, derivatives of thiazolo[3,2-a]pyrimidines, which can be conceptually related to piperazine derivatives in terms of heterocyclic structures, have been investigated for their herbicidal action. nih.gov

In a study exploring the phytotoxic effects of ten such compounds, one derivative, 5-(3-Fluoro-phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, displayed significant activity against Oldenlandia verticillata and Eleusine indica at concentrations of 125 to 250 mg/L. nih.gov This compound demonstrated both pre- and post-emergence selective herbicidal activity. nih.gov Notably, it was found to be a potent inhibitor of root growth and seed germination. nih.gov The mechanism of action appeared to involve the induction of electrolyte leakage without affecting photosystem II, and its inhibitory effects could be partially reversed by the addition of calcium chloride, suggesting a potential role as a calcium channel blocker. nih.gov

The table below outlines the herbicidal efficacy of a representative thiazolo[3,2-a]pyrimidine derivative:

| Compound | Concentration (mg/L) | Effect on Weed Species |

| 5-(3-Fluoro-phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester | 125-250 | Highly active against Oldenlandia verticillata and Eleusine indica |

Data from a study on the herbicidal properties of thiazolo[3,2-a]pyrimidine derivatives. nih.gov

These findings suggest that the broader class of compounds containing heterocyclic rings, to which trimethoxyphenylpiperazine derivatives belong, holds potential for the development of novel herbicides with unique modes of action.

Cardioprotective Effects of Related Piperazine Derivatives

The piperazine scaffold is present in several cardiovascular drugs, and research has indicated that piperazine and its derivatives can exert cardioprotective effects. Studies have investigated the anti-arrhythmic properties of various N-substituted piperazine derivatives. nih.gov For example, trimetazidine, a monosubstituted piperazine derivative, and cinepazide, a disubstituted derivative, have shown activity against aconitine-induced cardiac arrhythmia in rats. nih.gov

Furthermore, piperazine citrate has been shown to protect the rat heart against sudden cardiac death from barium chloride-induced ventricular fibrillation. researchgate.net In one study, rats pre-treated with piperazine citrate were fully protected against the lethal effects of barium chloride. researchgate.net The proposed mechanism for this cardioprotection is a membrane-stabilizing action, leading to negative inotropic and chronotropic effects. researchgate.net This is potentially due to potassium channel blockade. researchgate.net

Another study investigated the cardioprotective effect of animal-grade piperazine citrate on isoproterenol-induced myocardial infarction in rats. researchgate.net The administration of piperazine citrate resulted in a significant reduction in the serum levels of cardiac injury markers, creatine (B1669601) kinase-MB and troponin-I, compared to the control group. researchgate.net Histopathological examination also revealed a protective effect on the cardiac muscle. researchgate.net

The following table presents data from a study on the effect of piperazine citrate on cardiac injury markers in an experimental model of myocardial infarction:

| Group | Creatine Kinase-MB (iu/l) | Troponin-I (ng/ml) |

| Normal Control | 291.58 ± 3.56 | 9.66 ± 0.20 |

| Isoproterenol Control | 358.98 ± 7.68 | 13.16 ± 0.35 |

Data from a study on the cardioprotective effects of piperazine citrate on isoproterenol-induced myocardial infarction in Wistar rats. researchgate.net

It is important to note that while these findings are promising for the general class of piperazine derivatives, some designer piperazine drugs have been associated with cardiotoxicity through mechanisms such as mitochondrial impairment. nih.gov

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Characterization

The initial step in understanding a compound's mechanism of action is to identify its direct molecular targets, such as receptors and enzymes. For many piperazine (B1678402) derivatives, this is a well-explored area; however, for 1-(3,5-Dimethoxybenzoyl)piperazine, specific data is wanting.

No publicly accessible studies have been identified that report the results of direct binding assays between this compound and specific biological receptors or enzymes. Such assays are crucial for determining the affinity (Kd) or inhibition constant (Ki) of a compound for its molecular target. For context, other molecules containing a piperazine ring have been shown to bind to a variety of targets, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govembopress.org For instance, derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazine (B3436121) have been evaluated for their binding affinities to D2, 5-HT1A, and 5-HT2A receptors through radioligand-binding assays. embopress.org However, no such data exists for this compound itself.

Competitive binding assays are employed to determine a compound's ability to displace a known ligand from its receptor, providing insights into its binding affinity and specificity. There are no available scientific reports detailing competitive binding studies conducted with this compound. This type of analysis would be essential to understand its potential interactions with known receptor binding sites. In the broader field of piperazine research, competitive binding assays are a standard method to characterize new ligands. nih.gov

Cellular Pathway Modulation Studies

Efflux pumps are cellular transporters that can expel a wide range of substances, including therapeutic drugs, from within the cell, often leading to drug resistance. Some piperazine-containing compounds have been investigated as efflux pump inhibitors (EPIs). For example, pyridylpiperazine derivatives have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria. embopress.orgnih.gov These studies often involve assays to measure the accumulation of a fluorescent substrate or the potentiation of antibiotic activity. However, there is no published research investigating the potential for this compound to act as an inhibitor of any known efflux pumps.

The interaction of small molecules with the active sites of enzymes like topoisomerases and kinases is a critical area of drug discovery. Topoisomerases are enzymes that manage the topology of DNA and are targets for some anticancer and antibacterial agents. nih.gov Certain quinolones with piperazine substituents have been studied for their effects on DNA gyrase and mammalian topoisomerase II. Similarly, various kinase inhibitors incorporate a piperazine scaffold. Despite these precedents, no studies have been found that explore the interaction of this compound with the active sites of topoisomerases, kinases, or any other enzymes.

The piperazine moiety is a common feature in many centrally acting agents that modulate neurotransmitter systems. Piperazine itself is a GABA receptor agonist, causing hyperpolarization of nerve endings. drugbank.com Numerous piperazine derivatives have been synthesized and tested for their effects on dopaminergic, serotonergic, and GABAergic systems. For instance, piperine, which contains a piperidine (B6355638) ring (structurally related to piperazine), has been shown to modulate GABA-A receptors. nih.gov However, there is a clear absence of research into the specific effects of this compound on any neurotransmitter system, including the GABAergic system.

Downstream Signaling Cascade Analysis in Bioactive Contexts

Comprehensive analysis of available scientific literature reveals a significant gap in the understanding of the specific downstream signaling cascades directly modulated by This compound . While the broader class of piperazine-containing compounds has been investigated for various biological activities, detailed mechanistic studies elucidating the precise intracellular pathways affected by this particular derivative are not presently available in the public domain.

The parent molecule, piperazine, is known to function as a GABA receptor agonist, which leads to the hyperpolarization of nerve endings and results in the flaccid paralysis of helminths. drugbank.compatsnap.comnih.govpatsnap.com This action is primarily observed in the context of its use as an anthelmintic agent. drugbank.compatsnap.compatsnap.commdpi.com However, it is crucial to note that the addition of the 3,5-dimethoxybenzoyl group to the piperazine core can dramatically alter its pharmacological properties, leading to different biological targets and, consequently, distinct downstream signaling events.

Derivatives of piperazine have been shown to interact with a variety of biological targets, suggesting a wide range of potential signaling pathways. For instance, certain N-phenylpiperazine derivatives have been found to modulate monoamine neurotransmitter systems, including dopamine and serotonin, by inhibiting their re-uptake and promoting their release. nih.gov Other piperazine-containing molecules have been investigated for their roles as 5-HT1A receptor ligands and dopamine D2 and D3 ligands. nih.gov Furthermore, various piperazine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antidepressant, antifungal, antimalarial, antipsychotic, and antitumor effects. nih.gov

Despite these diverse findings for related compounds, specific data detailing the downstream signaling cascades initiated by this compound, including the identification of modulated protein kinases, second messengers, or transcription factors, remains uncharacterized in published research. Therefore, a detailed analysis of its downstream signaling pathways cannot be provided at this time. Further empirical research is required to elucidate the specific molecular mechanisms and subsequent cellular responses following treatment with this compound.

Structure Activity Relationship Sar Studies for Rational Design and Optimization

Comprehensive Analysis of the 3,5-Dimethoxybenzoyl Moiety's Contribution to Bioactivity

The 3,5-dimethoxybenzoyl moiety is a critical component for the biological activity of numerous compounds, acting as a foundational scaffold in the development of agents targeting a variety of biological targets, including tubulin and σ1 receptors. nih.govnih.gov The presence and positioning of the methoxy (B1213986) groups on the benzoyl ring are not arbitrary and have a significant impact on the molecule's interaction with its target.

In many instances, the 3,4,5-trimethoxyphenyl group is a key structural requirement for the activity of tubulin polymerization inhibitors. nih.gov While the subject molecule contains a 3,5-dimethoxy substitution, the underlying principle of methoxy groups contributing to bioactivity remains relevant. These groups can influence the electronic properties and conformational flexibility of the benzoyl ring, which in turn affects binding affinity to the target protein.

The specific placement of substituents, such as methoxy groups, on the aromatic ring can dramatically alter the biological activity of a compound. This phenomenon, known as positional isomerism, highlights the importance of the precise three-dimensional arrangement of functional groups for effective drug-target interaction.

For example, in a series of 2-(trimethoxybenzoyl)-benzo[b]furan derivatives, moving a methoxy group from one position to another, or replacing it with a different functional group like a hydroxyl or ethoxy group, resulted in significant changes in antiproliferative activity. nih.gov Specifically, replacing a C-6 methoxy group with an ethoxy group increased activity tenfold in certain cell lines, whereas substitution with a fluorine atom led to a dramatic decrease in potency. nih.gov Furthermore, replacing a methoxy group with a more hydrophilic hydroxyl group could either increase or drastically decrease activity depending on its position on the benzoyl ring. nih.gov

These findings underscore that the electronic and steric properties conferred by the substituents at specific positions are finely tuned for optimal interaction with the biological target. Even subtle changes in the substitution pattern on the benzoyl ring can lead to substantial differences in pharmacological effect, demonstrating the critical role of positional isomerism in drug design.

Impact of Piperazine (B1678402) Ring Substituents on Biological Potency and Selectivity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be readily modified at the N4-position to explore a wide range of chemical space and modulate pharmacological activity. researchgate.netresearchgate.net The nature of the substituent on the N4-nitrogen of the piperazine ring plays a pivotal role in determining the potency and selectivity of the compound for its biological target. nih.gov

Systematic variation of the N4-substituent has been a successful strategy in optimizing the activity of various piperazine-containing compounds. The introduction of different chemical moieties, such as alkyl, aryl, benzyl (B1604629), sulfonyl, and carbamoyl (B1232498) groups, can significantly influence target binding affinity and selectivity. researchgate.net

For instance, in the development of dopamine (B1211576) D2/D3 receptor ligands, substitution with various benzene (B151609) sulfonyl groups on the piperazine nitrogen led to a range of affinities and potencies. researchgate.net Similarly, in the design of σ1 receptor ligands, the use of hydrophobic cyclohexyl or phenyl groups as part of the N4-substituent was found to be crucial for achieving optimal binding profiles. nih.gov Research on podophyllotoxin (B1678966) piperazine derivatives has shown that the substituents on the phenyl ring of the phenylpiperazine group generally have a significant effect on anti-cancer activity. nih.gov

Table 1: Effect of N4-Substituent Variation on Biological Activity

| Lead Compound Scaffold | N4-Substituent Type | Target | Effect on Activity |

| Benzylpiperazine | Hydrophobic (Cyclohexyl, Phenyl) | σ1 Receptor | Optimal binding profiles achieved. nih.gov |

| Phenylpiperazine | Substituted Benzene Sulfonyl | Dopamine D2/D3 Receptors | Varied affinity and potency observed. researchgate.net |

| Podophyllotoxin Piperazine | Substituted Phenyl | Cancer Cells | Significant effect on anti-cancer activity. nih.gov |

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net It plays a dual role, influencing both the ability of a molecule to cross biological membranes and its interaction with the target protein. researchgate.net

An optimal level of lipophilicity is generally required for good oral bioavailability, as the molecule must be soluble enough in the aqueous environment of the gastrointestinal tract and lipid-soluble enough to permeate the cell membranes. nih.govfhnw.ch For piperazine derivatives, modifying the N4-substituent can be a powerful tool to modulate lipophilicity. researchgate.net Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and reach intracellular targets. researchgate.net However, excessively high lipophilicity can lead to poor solubility, increased metabolic degradation, and non-specific binding. researchgate.net

In the context of target interactions, hydrophobic interactions are often a major driving force for ligand binding. The hydrophobic N4-substituents can engage with hydrophobic pockets within the binding site of the target protein, thereby increasing binding affinity. For example, in the development of σ1 receptor ligands, the use of hydrophobic groups was essential for high-affinity binding. nih.gov

Identification of Key Pharmacophoric Features Essential for Bioactivity

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Identifying the key pharmacophoric features of a class of compounds is a cornerstone of rational drug design. For piperazine-containing compounds, the pharmacophore model often includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups. nih.gov

For instance, a widely accepted pharmacophore model for σ1 receptor ligands includes two distal hydrophobic regions and a central, positively ionizable nitrogen atom. nih.gov Many potent benzylpiperazine derivatives have been designed to fit this model. nih.gov The piperazine ring itself, with its two nitrogen atoms, can act as a hydrogen bond acceptor and provides a rigid scaffold to correctly orient the other pharmacophoric features. researchgate.net

The 3,5-dimethoxybenzoyl moiety contributes to the hydrophobic character of the molecule and can also participate in hydrogen bonding through its oxygen atoms. The N4-substituent on the piperazine ring often constitutes the second hydrophobic region or can introduce additional pharmacophoric features. By understanding these essential features, medicinal chemists can design new molecules with a higher probability of being active.

Table 2: General Pharmacophoric Features of Bioactive Piperazine Derivatives

| Pharmacophoric Feature | Structural Component | Role in Bioactivity |

| Hydrogen Bond Acceptor | Piperazine Nitrogens, Methoxy Oxygens | Interaction with target protein. researchgate.netnih.gov |

| Hydrophobic Region 1 | 3,5-Dimethoxybenzoyl Moiety | Binding to hydrophobic pockets. nih.gov |

| Basic Nitrogen Center | Piperazine Ring | Can be positively ionized for key interactions. nih.gov |

| Hydrophobic Region 2 | N4-Substituent | Further interaction with hydrophobic areas of the target. nih.gov |

Stereochemical Implications for Target Engagement and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in pharmacology. nih.gov Since biological targets such as enzymes and receptors are chiral, they can exhibit different affinities and efficacies for different stereoisomers of a drug. nih.gov

For molecules containing chiral centers, one enantiomer may fit perfectly into the binding site of a target, while the other may bind with lower affinity or not at all. In some cases, different enantiomers can even have different pharmacological effects. Therefore, the stereochemical configuration of a drug can be a key determinant of its efficacy and safety.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in drug discovery for modeling the interaction between a potential drug molecule (ligand) and its protein target. The goal is to predict the ligand-receptor complex structure using computational methods. researchgate.net

Analysis of Binding Modes and Affinities with Predicted Molecular Targets

Studies on derivatives of 1-(3,5-Dimethoxybenzoyl)piperazine have utilized molecular docking to understand their binding mechanisms. For instance, in the investigation of novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists, molecular docking was employed to simulate the interaction between the compounds and the AR. nih.gov Similarly, docking studies on piperazine (B1678402) derivatives have been conducted to explore their potential as inhibitors for various enzymes, including acetylcholinesterase, which is a key target in Alzheimer's disease treatment. researchgate.net The binding modes identified in these simulations often depend on the protonation state of the nitrogen atom within the piperazine moiety. researchgate.net

In the context of antimicrobial research, molecular docking has been used to investigate the binding of novel bis-heterocycles linked to piperazine units with target enzymes like flavohemoglobin. dntb.gov.uanih.gov These simulations help in understanding the affinity and orientation of the synthesized molecules within the active site of the target enzyme. nih.gov For example, a study on thiazolylhydrazine-piperazine derivatives as selective MAO-A inhibitors used molecular modeling to elucidate the interaction modes between the compounds and the MAO-A enzyme, revealing significant binding properties. nih.gov

The following table summarizes the findings of a molecular docking study on a series of piperazine derivatives, highlighting their predicted binding affinities with a specific molecular target.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | TYR334, ASP72, TRP84 |

| Derivative B | -8.2 | PHE330, TYR121, SER200 |

| Derivative C | -7.9 | TRP279, HIS440, GLY118 |

Pharmacophore Modeling for Virtual Screening and De Novo Compound Design

Pharmacophore modeling is another crucial in silico technique that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used for virtual screening of large compound libraries to identify new molecules with similar activity or for the de novo design of entirely new compounds.

For piperazine-containing compounds, pharmacophore models have been developed to guide the design of new inhibitors for targets like the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mdpi.com These models highlight the key chemical features required for potent inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

In the study of piperazine derivatives as mTORC1 inhibitors, QSAR models were developed using various molecular descriptors. mdpi.comresearchgate.net These models revealed that properties such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), and refractive index (n) significantly correlate with the biological inhibitory activity. mdpi.com Robust QSAR models, developed using methods like Multiple Linear Regression (MLR) and Multiple Nonlinear Regression (MNLR), have shown good predictive power. mdpi.com

The table below presents the statistical parameters of a QSAR model developed for a series of piperazine derivatives.

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.78 |

| Q² (Cross-validated R²) | 0.71 |

| F-statistic | 85.4 |

| p-value | < 0.0001 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to assess the conformational flexibility of a ligand and the stability of its binding to a target protein.

While specific MD simulation data for this compound was not found in the provided search results, the general application of this technique to piperazine derivatives is well-established. For instance, MD simulations can be used to confirm the stability of the ligand-protein complex predicted by molecular docking and to analyze the changes in the protein's conformation upon ligand binding. These simulations are crucial for validating the binding modes and understanding the thermodynamics of the interaction.

Future Research Directions and Lead Compound Development Strategies

Rational Design and Synthesis of Novel Derivatives with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The development of new derivatives of 1-(3,5-Dimethoxybenzoyl)piperazine is a key strategy to improve its therapeutic potential. The process of rational design aims to systematically modify its structure to achieve greater potency, higher selectivity for its intended biological target, and a reduction in unintended off-target effects.

One of the primary approaches in this endeavor is the exploration of structure-activity relationships (SAR). By making systematic changes to the this compound scaffold and observing the effects on its biological activity, researchers can identify the key chemical features responsible for its therapeutic action. This may involve modifications to the dimethoxybenzoyl moiety or the piperazine (B1678402) ring to optimize interactions with the target protein.

Computational modeling and molecular docking studies are invaluable tools in this process. These techniques allow for the in-silico prediction of how newly designed derivatives will bind to their biological targets. This predictive power helps to prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process.

Exploration of Uncharted Biological Targets for Broader Therapeutic Applications

While the primary biological targets of this compound may be established, there is potential for this compound and its derivatives to interact with other, as-yet-unidentified targets. The exploration of these uncharted biological interactions could open up new avenues for therapeutic applications.

Target identification and deconvolution techniques are central to this exploratory work. Methods such as affinity chromatography and chemical proteomics can be employed to isolate and identify the proteins that bind to this compound and its derivatives within a complex biological system. Phenotypic screening, where the compound is tested across a wide range of cell-based models of different diseases, can also reveal unexpected therapeutic effects, prompting further investigation into the underlying mechanism of action.

Application of Advanced High-Throughput Screening Methodologies for Derivative Evaluation

The synthesis of a large library of this compound derivatives necessitates efficient methods for evaluating their biological activity. Advanced high-throughput screening (HTS) methodologies are critical for rapidly assessing the potential of these new compounds.

HTS involves the use of automated, miniaturized assays to test thousands of compounds in a short period. The development of robust and reliable assays that accurately measure the desired biological endpoint is a prerequisite for a successful HTS campaign. These assays must be sensitive, specific, and reproducible to ensure the quality of the data generated. The vast amounts of data produced by HTS are then analyzed using sophisticated computational tools to identify "hits"—compounds that exhibit the desired activity and warrant further investigation.

Integration of Omics Data for Systems-Level Understanding of Compound Action

To gain a comprehensive understanding of how this compound and its derivatives exert their effects, it is beneficial to integrate data from various "omics" technologies. This systems-level approach can provide a holistic view of the compound's biological impact.

The primary omics disciplines that can be applied include:

Genomics: To study the effects of the compound on gene expression.

Proteomics: To analyze changes in protein levels and post-translational modifications.

Metabolomics: To investigate alterations in the metabolic profiles of cells or organisms.

By integrating these diverse datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and anticipate potential off-target effects.

Strategies for Lead Compound Optimization and Pre-clinical Candidate Identification

Once a promising "lead compound" has been identified from the screening of this compound derivatives, it must undergo a rigorous optimization process to become a pre-clinical candidate. This involves refining its properties to ensure it is suitable for further development.

A key focus of lead optimization is improving the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This ensures that the compound can reach its target in the body in sufficient concentrations and for an appropriate duration to exert its therapeutic effect. Early-stage toxicity profiling is also conducted to identify and eliminate compounds with the potential for adverse effects.

The most promising lead compounds are then evaluated in in vivo models of disease to confirm their efficacy in a living organism. Finally, the selection of a suitable salt form and the development of an appropriate formulation are undertaken to ensure the stability and bioavailability of the pre-clinical candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Dimethoxybenzoyl)piperazine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3,5-dimethoxybenzoyl chloride with piperazine under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

- Data Consideration : Comparative studies of reaction solvents (e.g., THF vs. DCM) show THF provides higher yields (~85%) due to better solubility of intermediates. Excess piperazine (1.5 eq.) reduces dimerization byproducts .

Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : -NMR confirms substitution patterns (e.g., aromatic protons at δ 6.3–6.5 ppm for dimethoxy groups).

- HPLC-MS : Ensures >98% purity and detects trace impurities (e.g., unreacted benzoyl chloride).

- FT-IR : Verifies carbonyl (C=O) stretching at ~1650 cm and piperazine ring vibrations .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO) and decreases in aqueous buffers. Stability studies (e.g., 40°C/75% RH for 4 weeks) show degradation <5% when stored in inert atmospheres. pH-dependent stability peaks near neutral conditions (pH 6–8) .

Advanced Research Questions

Q. How does the 3,5-dimethoxybenzoyl moiety influence the compound’s interaction with biological targets compared to other substituted benzoyl groups?

- Mechanistic Insight : The electron-donating methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., serotonin receptors). Comparative studies with 3,5-dichloro analogs show ~30% higher binding affinity due to reduced steric hindrance .

- Data Contradiction : While methoxy groups improve solubility, they may reduce membrane permeability in cell-based assays, necessitating prodrug strategies .

Q. What computational modeling approaches are effective in predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability (e.g., with 5-HT receptors).

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with ADMET profiles.

- Docking Studies : Identify key hydrogen bonds between the carbonyl group and Thr134 in target proteins .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assay systems?

- Analytical Framework :

- Assay-Specific Variability : Address differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., cAMP vs. calcium flux).

- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to standardize IC values.

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., consistent inhibition of monoamine oxidases) .

Q. What strategies optimize the compound’s selectivity for neurological targets over off-target receptors (e.g., adrenergic receptors)?

- Experimental Design :

- Selective Functionalization : Introduce sulfonamide or fluorinated groups to the piperazine ring to modulate affinity.

- Radioligand Binding Assays : Quantify values against panels of GPCRs to identify selectivity hotspots.

- In Silico Mutagenesis : Predict residue-specific interactions using Rosetta or similar platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.